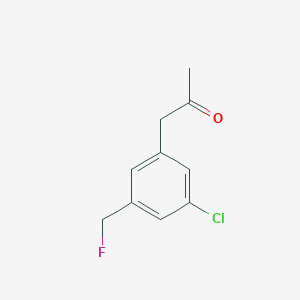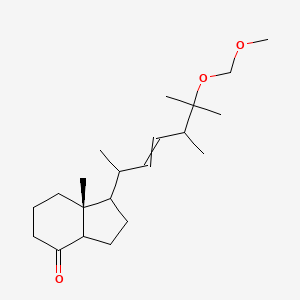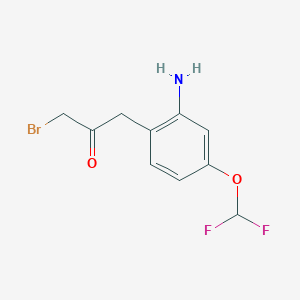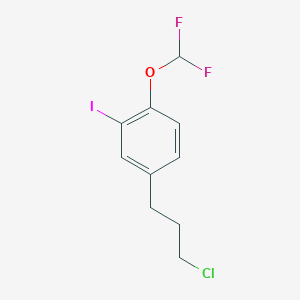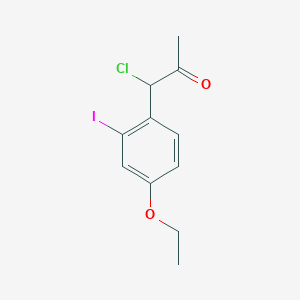
3-(4-Iodophenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Iodophenyl)azetidine:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the most efficient methods for synthesizing azetidines, including 3-(4-Iodophenyl)azetidine, is the aza Paternò–Büchi reaction . This reaction involves the [2+2] photocycloaddition between an imine and an alkene component under photochemical conditions . Another method involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the aforementioned synthetic routes for large-scale production. This could include the use of continuous flow reactors and photochemical reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Iodophenyl)azetidine can undergo various types of reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions with nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(4-Iodophenyl)azetidine is used as a building block in organic synthesis due to its unique reactivity and stability. It can be incorporated into more complex molecules through various chemical reactions .
Biology and Medicine: Azetidines, including this compound, are explored for their potential in drug discovery. They can serve as scaffolds for designing bioactive molecules with improved pharmacokinetic properties and metabolic stability .
Industry: In the industrial sector, azetidines are used in the synthesis of polymers and materials with specific properties. Their ring strain and reactivity make them suitable for creating functionalized materials .
Wirkmechanismus
The mechanism of action of 3-(4-Iodophenyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the iodine-substituted phenyl ring. The ring strain in the azetidine ring can facilitate reactions with various biomolecules, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered nitrogen-containing heterocycles similar to azetidines but with a carbonyl group.
Uniqueness: 3-(4-Iodophenyl)azetidine is unique due to the presence of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The combination of the azetidine ring and the iodine-substituted phenyl ring provides a distinct set of chemical properties that can be leveraged in various applications .
Eigenschaften
Molekularformel |
C9H10IN |
|---|---|
Molekulargewicht |
259.09 g/mol |
IUPAC-Name |
3-(4-iodophenyl)azetidine |
InChI |
InChI=1S/C9H10IN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 |
InChI-Schlüssel |
QHJAOLAZZKVYLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



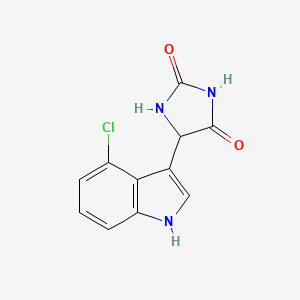
![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)
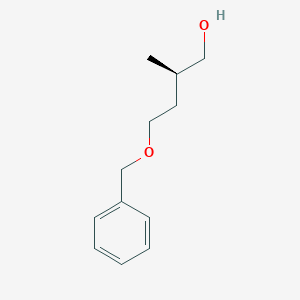
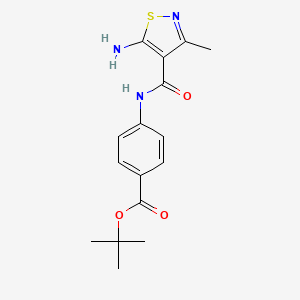
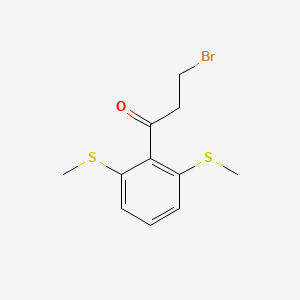
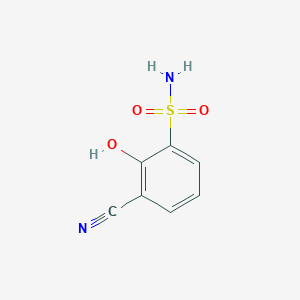

![tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14057590.png)
